![molecular formula C21H27NO5 B1638362 3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1638362.png)
3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3, 4-Dimethoxyphenyl)-N-[2-(3, 4-dimethoxyphenyl)ethyl]propanimidic acid belongs to the class of organic compounds known as dimethoxybenzenes. These are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups. 3-(3, 4-Dimethoxyphenyl)-N-[2-(3, 4-dimethoxyphenyl)ethyl]propanimidic acid is considered to be a practically insoluble (in water) and relatively neutral molecule.
Wissenschaftliche Forschungsanwendungen
Anti-Ulcer Activities
A study by Hosokami et al. (1992) synthesized acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine and evaluated their effectiveness in preventing water-immersion stress-induced gastric ulceration in rats. The research found significant anti-ulcer activity in some derivatives, particularly when introducing a carbamoyl group into specific positions of the compound's structure (Hosokami et al., 1992).
Disease-Modifying Antirheumatic Drug (DMARD) Metabolites
Baba et al. (1998) investigated the metabolites of a compound related to 3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide for their role as disease-modifying antirheumatic drugs (DMARDs). One of the metabolites was found to have anti-inflammatory effects in an adjuvant arthritic rat model (Baba et al., 1998).
Microbial Synthesis
Bardot et al. (1996) conducted a study on the microbial synthesis of a related compound, highlighting the potential of microbial methods in producing complex organic compounds (Bardot et al., 1996).
Hypnotic Activity
Ergenç et al. (1999) explored the synthesis of 4-Thiazolidinone and 2-Thioxo-4,5-imidazolidinedione derivatives from a similar compound. They evaluated these derivatives for their effects on pentobarbital-induced hypnosis, finding that they significantly increased sleeping time (Ergenç et al., 1999).
Dopamine Analogues
Gentles et al. (1991) synthesized bridged 3-benzazepine derivatives as conformationally restricted dopamine analogues from a compound similar to 3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide. This research contributes to the understanding of dopamine's role in the brain and potential therapeutic applications (Gentles et al., 1991).
Sigma Receptor Imaging
Hirata et al. (2006) evaluated radioiodinated analogues of a similar compound for their potential in mapping sigma receptors in the central nervous system and peripheral organs using single photon emission computed tomography (SPECT), demonstrating potential applications in neuroimaging (Hirata et al., 2006).
Eigenschaften
Produktname |
3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
|---|---|
Molekularformel |
C21H27NO5 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C21H27NO5/c1-24-17-8-5-15(13-19(17)26-3)7-10-21(23)22-12-11-16-6-9-18(25-2)20(14-16)27-4/h5-6,8-9,13-14H,7,10-12H2,1-4H3,(H,22,23) |
InChI-Schlüssel |
CVAPQIIHMCZOBK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCC(=O)NCCC2=CC(=C(C=C2)OC)OC)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CCC(=O)NCCC2=CC(=C(C=C2)OC)OC)OC |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R,4R,5R)-2-(4-amino-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B1638281.png)

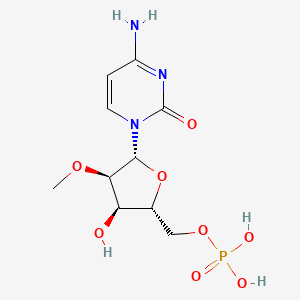
![5-chloro-N-[2-[(3,7-dimethylquinolin-2-yl)amino]ethyl]-3-methyl-1-phenylpyrazole-4-carboxamide](/img/structure/B1638294.png)
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B1638302.png)
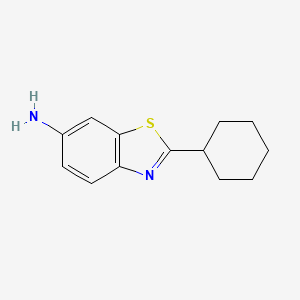
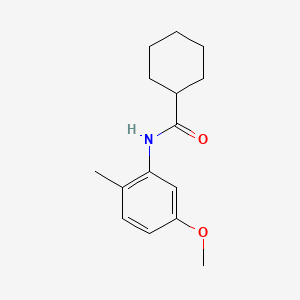
![2-amino-3-[3-(2-methylpropoxy)phenyl]propanoic Acid](/img/structure/B1638309.png)
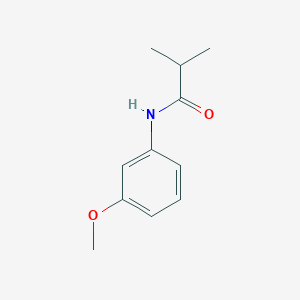
![Methyl 2-[(chloroacetyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate](/img/structure/B1638313.png)
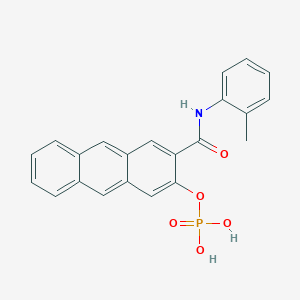
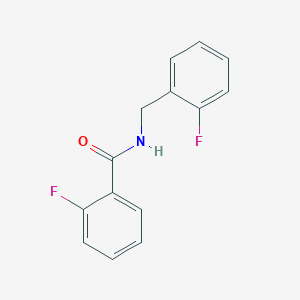
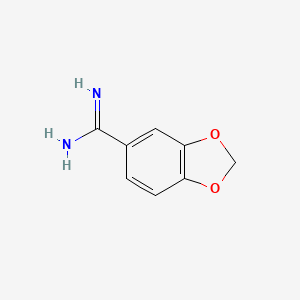
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B1638330.png)